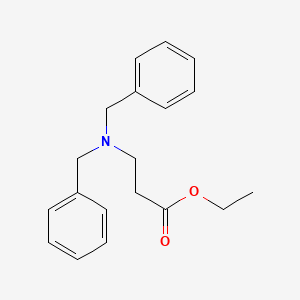

Ethyl 3-(dibenzylamino)propanoate

Description

Contextualization within β-Amino Ester Chemistry

β-amino esters are a significant class of organic compounds characterized by an amino group at the β-position relative to an ester functional group. These molecules serve as crucial building blocks for a variety of more complex structures, including peptides, alkaloids, and other biologically active compounds. The presence of both an amino and an ester group allows for diverse chemical modifications, making them versatile synthons in organic chemistry.

Within this class, N-substituted β-amino esters, such as Ethyl 3-(dibenzylamino)propanoate, are of particular interest. The nature of the substituent on the nitrogen atom can significantly influence the compound's physical, chemical, and biological properties. The dibenzyl substitution in this compound, for instance, imparts a significant steric bulk and lipophilicity, which can be leveraged in various synthetic strategies.

Significance in Contemporary Organic Synthesis and Chemical Biology

The importance of this compound in modern organic synthesis is primarily demonstrated through its role as a key intermediate in the preparation of complex molecular targets. Its structure is amenable to further chemical transformations, allowing for the construction of intricate molecular architectures.

A significant application of this compound is in the synthesis of pharmaceutical agents. For instance, it has been utilized as a precursor in the development of Raf kinase inhibitors, a class of drugs targeted in cancer therapy. glpbio.com The dibenzylamino group can serve as a protecting group for the secondary amine or be carried through several synthetic steps before modification or removal. This highlights the compound's utility in multi-step synthetic pathways aimed at producing medicinally relevant molecules.

Detailed Research Findings

Synthesis of this compound

A documented method for the synthesis of this compound involves the N-alkylation of a primary β-amino ester. Specifically, the reaction of ethyl 3-aminopropanoate hydrochloride with benzyl (B1604629) bromide in the presence of a base provides the target compound in high yield. glpbio.com

The reaction proceeds as follows: Ethyl 3-aminopropanoate hydrochloride is treated with two equivalents of benzyl bromide and a suitable base, such as potassium carbonate, in a solvent like acetonitrile. The mixture is heated to facilitate the reaction. Following the reaction, a standard workup involving extraction and purification by silica (B1680970) gel chromatography yields the pure this compound. glpbio.com A reported yield for this synthesis is 97%. glpbio.com

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Reaction Conditions | Product |

| Ethyl 3-aminopropanoate hydrochloride | Benzyl bromide, K₂CO₃ | Acetonitrile | 40 °C, overnight | This compound |

Spectroscopic Data

The structure of this compound has been confirmed by spectroscopic methods, notably ¹H NMR spectroscopy. The proton NMR spectrum provides characteristic signals that correspond to the different protons in the molecule.

Table 2: ¹H NMR Data for this compound glpbio.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35-7.21 | m | 10 H | Aromatic protons (2 x Ph) |

| 4.09 | q | 2 H | -OCH₂CH₃ |

| 3.58 | s | 4 H | -N(CH₂Ph)₂ |

| 2.82 | t | 2 H | -NCH₂CH₂CO₂Et |

| 2.50 | t | 2 H | -NCH₂CH₂CO₂Et |

| 1.21 | t | 3 H | -OCH₂CH₃ |

| (Solvent: CDCl₃, Frequency: 400 MHz) |

Properties

IUPAC Name |

ethyl 3-(dibenzylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-22-19(21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDKGMMFFHIING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Dibenzylamino Propanoate

Reactivity Profile of the Ester Functional Group

The ester functional group in ethyl 3-(dibenzylamino)propanoate is a key site for various chemical transformations, including hydrolysis, aminolysis, reduction, and reactions with organometallic reagents. These reactions are fundamental in organic synthesis for the modification of the ester into other functional groups.

Hydrolysis Pathways (Acid-Catalyzed and Base-Promoted)

The hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, this compound can be hydrolyzed to 3-(dibenzylamino)propanoic acid and ethanol (B145695). The reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): When heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521), this compound undergoes saponification. This reaction is essentially irreversible and yields the sodium salt of 3-(dibenzylamino)propanoic acid and ethanol. The irreversibility is due to the final deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemrxiv.org

| Hydrolysis Condition | Reactants | Products | Key Features |

| Acid-Catalyzed | This compound, Water, Acid Catalyst (e.g., H₂SO₄) | 3-(Dibenzylamino)propanoic acid, Ethanol | Reversible reaction. chemguide.co.uk |

| Base-Promoted | This compound, Strong Base (e.g., NaOH), Water | Sodium 3-(dibenzylamino)propanoate, Ethanol | Irreversible reaction. chemrxiv.org |

Aminolysis Reactions to Form Amides

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This compound can react with primary or secondary amines to yield the corresponding N-substituted 3-(dibenzylamino)propanamide. This reaction typically requires heating. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group. While the reaction is possible, it is generally less efficient than the reaction of amines with more reactive carboxylic acid derivatives like acyl chlorides.

A study on the aminolysis of ethyl propiolate with aniline (B41778) using a lipase (B570770) catalyst highlights the potential for enzymatic methods in amide formation. researchgate.net Although not directly on the title compound, it suggests that biocatalysis could be a viable route for the aminolysis of this compound.

Reduction Reactions (e.g., Hydride Reductions to Alcohols or Aldehydes)

The ester group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent used.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 3-(dibenzylamino)propan-1-ol. harvard.edu The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol.

Reduction to Aldehyde: Weaker, more sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) can be used to stop the reduction at the aldehyde stage, yielding 3-(dibenzylamino)propionaldehyde. This transformation is typically carried out at low temperatures to prevent over-reduction to the alcohol. youtube.com

| Reducing Agent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(Dibenzylamino)propan-1-ol | Typically in an ether solvent like THF or diethyl ether. harvard.edu |

| Diisobutylaluminium Hydride (DIBAL-H) | 3-(Dibenzylamino)propionaldehyde | Typically at low temperatures (e.g., -78 °C). youtube.com |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of esters with Grignard reagents (R-MgX) is a powerful method for forming carbon-carbon bonds. This compound is expected to react with two equivalents of a Grignard reagent to produce a tertiary alcohol. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup. masterorganicchemistry.comyoutube.com For example, the reaction with phenylmagnesium bromide would yield 1,1-diphenyl-3-(dibenzylamino)propan-1-ol.

Chemical Transformations Involving the N,N-Dibenzylamino Moiety

The tertiary amine functionality in this compound also participates in chemical reactions, primarily acting as a nucleophile.

Nucleophilic Reactivity of the Tertiary Amine

The nitrogen atom in the N,N-dibenzylamino group possesses a lone pair of electrons, making it nucleophilic. This nucleophilicity allows it to react with various electrophiles. For instance, it can undergo quaternization by reacting with alkyl halides to form a quaternary ammonium (B1175870) salt. The reactivity of the amine is influenced by steric hindrance from the two bulky benzyl (B1604629) groups.

The synthesis of this compound itself often involves the nucleophilic addition of dibenzylamine (B1670424) to ethyl acrylate (B77674) in a Michael addition reaction. This demonstrates the inherent nucleophilic character of the dibenzylamino group. nih.gov

Derivatization and Functionalization of the Amine Group

The dibenzylamino group in this compound is a tertiary amine, which typically limits its direct reactivity compared to primary or secondary amines. However, this group is primarily valued for its ability to be transformed, allowing for subsequent functionalization. The most significant derivatization pathway involves the cleavage of the nitrogen-benzyl bonds, a process known as debenzylation.

This transformation is crucial as it unmasks a more reactive secondary or primary amine, which can then participate in a wide array of subsequent reactions such as acylation, alkylation, or sulfonylation. The most common and efficient method for N-debenzylation is catalytic hydrogenation. researchgate.net This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium-based catalyst. researchgate.netyoutube.com

The general reaction scheme for the complete debenzylation of this compound via catalytic hydrogenation is as follows:

Scheme 1: Catalytic Hydrogenation of this compound

Toluene (B28343)." src="https://i.imgur.com/image.png"/>

This reaction converts the starting material into Ethyl 3-aminopropanoate, revealing a primary amine, with toluene as a byproduct. The choice of catalyst and reaction conditions can be tuned to achieve either mono- or di-debenzylation, although complete debenzylation is common. ox.ac.uk

The table below summarizes various methods for the debenzylation of N-benzyl protected amines, which are applicable to the functionalization of this compound.

| Method | Reagents & Conditions | Description | Selectivity & Compatibility | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, in a solvent like Ethanol or Methanol. | This is the most widely used method due to its high efficiency and clean reaction profile. The catalyst is heterogeneous and can be easily filtered off. researchgate.netacs.org | Highly selective for benzyl groups. It is generally compatible with many other functional groups, though it can also reduce alkenes, alkynes, and some other reducible groups. ox.ac.uk | researchgate.netacs.org |

| Oxidative Cleavage | Alkali metal bromide (e.g., KBr) with an oxidant like Oxone®. | This method provides an alternative under non-reductive conditions, proceeding via a bromo radical mechanism. acs.org | The reaction is effective for N-benzyl amides and O-benzyl ethers. Its selectivity in the presence of other oxidizable groups must be considered. acs.org | acs.org |

| Lewis Acid Cleavage | Strong Lewis acids (e.g., AlCl₃) or strong protic acids. | This method involves cleavage of the N-benzyl bond under acidic conditions. | Conditions are often harsh and may not be suitable for molecules with acid-labile functional groups. | researchgate.net |

| Transfer Hydrogenation | Ammonium formate, NaBH₄, or other hydrogen donors with a Pd catalyst. | An alternative to using gaseous hydrogen, which can be more convenient for laboratory-scale synthesis. | Similar selectivity profile to catalytic hydrogenolysis. | researchgate.net |

The resulting primary amine from debenzylation is a versatile intermediate for introducing a variety of functional groups, making the dibenzylamino moiety a key precursor in multi-step syntheses.

Role as a Labile Protecting Group in Synthesis

In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, preventing it from reacting in subsequent steps that target other parts of the molecule. ox.ac.uk The N,N-dibenzyl group is an excellent example of a protecting group for amines. In the context of this compound, the dibenzylamino group serves as a protected form of a secondary amine.

The utility of the dibenzyl group lies in its "lability"—it is chemically robust under a wide range of conditions (e.g., exposure to many acids, bases, and nucleophiles) but can be removed cleanly and selectively under specific, mild conditions. researchgate.net This orthogonality allows for complex molecular manipulations without unintended side reactions at the nitrogen atom.

The primary method for the deprotection (removal) of the N-benzyl group is catalytic hydrogenolysis, as detailed in the previous section. researchgate.net This method is favored for several reasons:

Mild Conditions: The reaction typically proceeds at or near room temperature and atmospheric pressure.

High Yields: Deprotection is often quantitative or near-quantitative.

Clean Byproducts: The main byproduct, toluene, is volatile and easily removed.

Selectivity: It is highly selective for benzyl groups over many other protecting groups like Boc, Cbz (under certain conditions), and various ethers. acs.orgnih.gov

The stability of the N-benzyl group to various reagents and the conditions required for its removal are summarized in the table below.

| Reagent/Condition Type | Stability of N-Benzyl Group | Deprotection Conditions | Reference |

| Strong Bases | Generally Stable | Not Applicable | |

| Weak to Moderate Acids | Generally Stable | Not Applicable | |

| Nucleophiles | Generally Stable | Not Applicable | |

| Oxidizing Agents | Stable to some, but can be cleaved by others (e.g., Oxone®/KBr). | Oxidative conditions (e.g., KBr/Oxone®) can be used for removal. | acs.org |

| Reducing Agents | Stable to many (e.g., NaBH₄, LiAlH₄). | Not typically removed by hydride reagents. | |

| Catalytic Hydrogenation | Labile (cleaved). | H₂ with Pd/C, Pd(OH)₂/C, PtO₂, or Raney Nickel. | researchgate.netnih.gov |

The role of the dibenzylamino group in this compound is therefore to act as a stable, non-reactive placeholder for an amine functionality, which can be revealed at a desired point in a synthetic sequence via facile hydrogenolytic cleavage.

Mechanistic Studies of Specific Reactions

While specific mechanistic studies on this compound are not extensively documented, its structure as a β-amino ester makes it a key precursor for the synthesis of nitrogen-containing heterocycles, particularly substituted piperidines. core.ac.ukrsc.org A pivotal reaction in this context is the intramolecular cyclization to form piperidin-4-one derivatives, a core structure in many pharmaceutically active compounds. chemrevlett.comrsc.org

The mechanism often involves a tandem sequence, such as an aza-Michael addition followed by an intramolecular condensation (e.g., a Dieckmann-type cyclization). ntu.edu.sgnih.gov Starting from a precursor derived from this compound, a plausible mechanistic pathway for the formation of a 1-benzyl-piperidin-4-one ring system can be proposed. This typically requires modification of the ester component to generate a suitable electrophile for the intramolecular cyclization.

A common strategy involves the reaction of the β-amino ester with another ester to form an intermediate that contains two ester functionalities. The subsequent base-catalyzed intramolecular cyclization proceeds as follows:

Proposed Mechanism: Tandem Aza-Michael/Intramolecular Cyclization

Enolate Formation: A strong base (e.g., sodium ethoxide) abstracts an acidic α-proton from one of the ester groups, forming a reactive enolate intermediate.

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. This key ring-forming step results in a six-membered cyclic intermediate.

Elimination: The cyclic intermediate collapses, eliminating the ethoxide leaving group to form a stable β-keto ester, which is the piperidin-4-one ring system.

Protonation: A final workup with a mild acid protonates the molecule to yield the neutral product.

Scheme 2: Plausible Mechanism for Piperidin-4-one Synthesis

The key steps of this tandem reaction are outlined in the following table.

| Step | Description | Key Intermediates |

| 1. Enolate Formation | A strong base removes an α-proton from the carbon adjacent to one of the ester carbonyls. | Carbanion/Enolate |

| 2. Intramolecular Cyclization | The enolate attacks the carbonyl of the second ester group in an intramolecular nucleophilic acyl substitution. | Cyclic tetrahedral intermediate |

| 3. Ring Closure/Elimination | The tetrahedral intermediate collapses, expelling an alkoxide (e.g., ethoxide) as a leaving group to form the six-membered ring. | β-keto ester (Piperidin-4-one derivative) |

| 4. Final Product Formation | Tautomerization and subsequent protonation during workup yield the final, stable piperidin-4-one product. | Final substituted piperidin-4-one |

This mechanistic pathway highlights how the fundamental reactivity of the ester and amine functionalities within this compound and its derivatives can be harnessed to construct complex heterocyclic systems. acs.org

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utility as Chiral Building Blocks and Synthetic Intermediates

This compound is a key precursor for synthesizing a range of valuable intermediates used in asymmetric synthesis and the construction of complex molecules.

While direct enantioselective synthesis starting from ethyl 3-(dibenzylamino)propanoate is not extensively documented, its functional groups allow for its conversion into crucial chiral synthons. Standard organic transformations can convert the ester into corresponding alcohols and aldehydes.

For instance, the ester can be reacted with Grignard reagents, such as methylmagnesium bromide, to yield tertiary alcohols like 4-(dibenzylamino)-2-methylbutan-2-ol. google.com This reaction adds a new carbon-carbon bond and transforms the ester into a hydroxyl group. Alternatively, reduction of the ester moiety using a powerful reducing agent like lithium aluminum hydride would produce the corresponding primary alcohol, 3-(dibenzylamino)propan-1-ol. Subsequent controlled oxidation of this alcohol could then yield the N,N-dibenzylamino aldehyde, a valuable intermediate for further synthetic manipulations.

Table 1: Potential Transformations of this compound

| Starting Material | Reagent(s) | Potential Product | Product Class |

| This compound | 1. CH₃MgBr2. H₂O | 4-(Dibenzylamino)-2-methylbutan-2-ol | Tertiary Alcohol |

| This compound | 1. LiAlH₄2. H₂O | 3-(Dibenzylamino)propan-1-ol | Primary Alcohol |

| 3-(Dibenzylamino)propan-1-ol | PCC or Swern Oxidation | 3-(Dibenzylamino)propanal | Aldehyde |

The structural framework of this compound is well-suited for the construction of various nitrogen-containing heterocyclic compounds. Although specific cyclization reactions starting from this exact molecule are not widely reported, the general reactivity of N-aryl-beta-alanines and their esters is known to produce heterocycles like 5,6-dihydrouracils when reacted with agents such as urea (B33335) or alkali metal thiocyanates in an acidic medium. researchgate.net

Theoretically, the ester and amine functionalities of this compound could be manipulated to participate in intramolecular or intermolecular cyclization reactions. For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by activation and intramolecular amide bond formation, could potentially lead to the synthesis of a four-membered ring (a β-lactam), a challenging but valuable heterocyclic core.

β-Amino esters are recognized as important intermediates in the synthesis of pharmaceuticals. nih.gov The general class of β-alanine derivatives has been utilized in the development of various therapeutic agents. google.com this compound serves as a precursor in the synthesis of RAF inhibitor compounds, which are investigated for their potential in cancer therapy. google.com Its role as an intermediate allows for the introduction of the dibenzylamino-propyl fragment into a larger, more complex molecule. google.com The dibenzyl groups can be retained as part of the final structure or removed at a later synthetic stage to unmask the amine for further functionalization, highlighting the compound's versatility in drug discovery programs.

Contributions to Methodological Development in Organic Chemistry

The reactivity of this compound and related β-amino esters contributes to the expansion of the synthetic chemist's toolkit, particularly in forming new chemical bonds and accessing diverse molecular structures.

The very synthesis of this compound is an example of carbon-nitrogen bond formation. Generally, β-amino esters are prepared through the aza-Michael addition of an amine to an acrylate (B77674) moiety. nih.gov This reaction class is a cornerstone of organic synthesis. Furthermore, studies on β-amino esters contribute to the understanding of dynamic covalent exchange, including both dynamic aza-Michael reactions and transesterification, which is fundamental to the development of adaptable covalent networks and materials. nih.gov

This compound is a versatile platform for generating a variety of functionalized amine derivatives. The two benzyl (B1604629) groups on the nitrogen serve as a robust protecting group that is stable to many reaction conditions but can be readily removed by catalytic hydrogenation. This deprotection strategy reveals the primary amine, ethyl 3-aminopropanoate (β-alanine ethyl ester), which can then undergo a host of subsequent chemical modifications. sigmaaldrich.comwikipedia.org

The ester group can also be selectively transformed. For example, hydrolysis under basic or acidic conditions yields N,N-dibenzyl-β-alanine. This transformation converts the ester into a carboxylic acid, opening up another avenue of reactivity, such as amide bond formation. These simple, high-yielding transformations allow chemists to access a range of bifunctional building blocks from a single, readily available precursor.

Table 2: Access to Functionalized Amine Derivatives

| Starting Material | Transformation | Product |

| This compound | Catalytic Hydrogenation (Debenzylation) | Ethyl 3-aminopropanoate |

| This compound | Hydrolysis | N,N-Dibenzyl-β-alanine |

Applications in Peptide and Peptidomimetic Synthesis

This compound serves as a valuable building block in the field of advanced organic synthesis, particularly in the construction of peptides and peptidomimetics. Its utility stems from the presence of a protected β-amino acid scaffold, which can be incorporated into peptide chains to introduce non-natural residues. This modification can impart unique structural and functional properties to the resulting molecules, such as enhanced stability against enzymatic degradation and improved pharmacological profiles.

The primary role of the dibenzylamino group within this context is as a protecting group for the secondary amine. In peptide synthesis, protecting reactive functional groups is crucial to prevent unwanted side reactions during the coupling of amino acid residues. The dibenzyl group is a robust protecting group that is stable under various reaction conditions, yet it can be removed when desired, typically through hydrogenolysis.

A significant application of dibenzyl-protected amino acids is in the synthesis of pseudopeptides, which are peptide mimics where the amide bond is replaced by another type of linkage. One notable example is the stereoselective preparation of β-lactam-containing pseudopeptides. Research has demonstrated the successful use of dibenzyl-protected serine-containing dipeptides in Mitsunobu reactions to form the desired β-lactam ring with high yields and stereoselectivity. nih.gov The dibenzyl protecting group proved to be essential for the successful outcome of this reaction. nih.gov

The use of the dibenzyl protective group has been shown to be effective in the synthesis of various β-lactam phenylalanine derivatives, highlighting its versatility in creating peptidomimetic structures. nih.gov The following table summarizes the yields obtained in the cyclization of dibenzyl-protected serylphenylalanine dipeptides to their corresponding β-lactam products.

| Dipeptide Precursor | Product | Yield (%) |

| Dibenzyl-protected serylphenylalanine dipeptide (1d) | β-lactam product (3d) | 99 |

| Dibenzyl-protected serylphenylalanine dipeptide (1e) | β-lactam product (3e) | 90 |

This table presents data on the efficiency of the Mitsunobu reaction for the synthesis of β-lactam pseudopeptides using dibenzyl-protected precursors. nih.gov

Furthermore, the introduction of β-amino acids into peptide sequences is a key strategy in the design of peptidomimetics. These modified peptides, often referred to as β-peptides, can adopt stable secondary structures, including helices and sheets, similar to their natural α-peptide counterparts. ethz.ch The incorporation of β-amino acids can lead to peptides with increased resistance to proteolytic enzymes, a significant advantage for the development of therapeutic peptides. ethz.ch this compound can serve as a precursor for introducing a β-amino acid residue into a growing peptide chain during solid-phase peptide synthesis (SPPS). peptide.com

In the context of peptidomimetic drug discovery, modifications involving β-amino acids have been explored to develop analogs of biologically active peptides. For instance, morphiceptin, a selective mu-opioid receptor ligand, has been modified by introducing β²- or β³-amino acids to create enzymatically stable analogs with altered receptor affinity profiles. nih.gov While this specific study does not directly mention the use of this compound, it underscores the importance of β-amino acid incorporation in generating novel peptidomimetics with potential therapeutic applications. nih.gov The synthesis of such modified peptides often relies on the availability of suitable protected β-amino acid building blocks.

The general strategy for incorporating a residue from this compound into a peptide would involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This N-dibenzyl-β-alanine can then be activated and coupled to the N-terminus of a growing peptide chain using standard peptide coupling reagents. Following incorporation, the dibenzyl protecting group can be removed at the appropriate stage of the synthesis to reveal the secondary amine for further elongation or to yield the final peptidomimetic.

Computational Studies and Theoretical Modeling of Ethyl 3 Dibenzylamino Propanoate

Quantum Chemical Investigations of Electronic Structure

No specific studies on the quantum chemical investigations of the electronic structure of Ethyl 3-(dibenzylamino)propanoate were found. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. This information is fundamental to understanding the molecule's reactivity and stability.

Reaction Mechanism Elucidation through Computational Methods

There is no available research that uses computational methods to elucidate the reaction mechanisms involving this compound. rsc.org Theoretical studies in this area would help in understanding the pathways of its synthesis or degradation, identifying transition states, and calculating activation energies.

Prediction and Analysis of Stereochemical Outcomes

No computational studies predicting or analyzing the stereochemical outcomes of reactions involving this compound have been published. For molecules with chiral centers, computational methods can be invaluable in predicting the preferred stereoisomers formed in a reaction.

Molecular Docking and Dynamics Simulations (e.g., Ligand-Target Interactions)

While molecular docking and dynamics simulations are powerful tools to study the interaction of small molecules with biological targets, no such studies have been performed with this compound. nih.govresearchgate.netmdpi.comresearchgate.net Research in this area would be crucial for exploring its potential pharmacological applications.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

No QSAR or QSPR analyses for this compound are present in the scientific literature. mdpi.com These studies are essential for building models that correlate the chemical structure of a compound with its biological activity or physical properties.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Ethyl 3-(dibenzylamino)propanoate from starting materials, by-products, and other impurities.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of amino esters like this compound can be challenging due to their relatively low volatility and potential for thermal degradation in the hot GC injector port. nih.govnih.gov To overcome these issues, chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form. nih.govnih.gov Common derivatization procedures for amino acids and their esters involve converting the amino group to a less polar derivative, such as a pentafluoropropionyl (PFP) derivative, after esterification of any carboxyl groups. nih.govnih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for structural confirmation. The mass spectrometer fragments the eluted compound into characteristic ions, creating a unique mass spectrum that acts as a molecular fingerprint. For the related compound, Ethyl 3-(benzylamino)propanoate, GC-MS analysis shows characteristic fragment ions that can be used for its identification. nih.gov This allows for the unambiguous identification of the compound by comparing its fragmentation pattern to known spectral libraries.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of compounds like this compound, which may have limited volatility or thermal stability. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of various esters and amino compounds. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is often assessed by HPLC, as demonstrated for the related compound ethyl 3-(pyridin-2-ylamino) propanoate, where it was used to confirm a purity of 99%. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.com This hyphenated technique is ideal for identifying and quantifying this compound in complex mixtures. The LC system separates the compound from its matrix, after which it is ionized (e.g., by electrospray ionization - ESI) and analyzed by the mass spectrometer to determine its mass-to-charge ratio. mdpi.com LC-MS/MS, which involves further fragmentation of a selected parent ion, can provide even greater specificity and structural information. mdpi.comeurl-pesticides.eu

Column chromatography is an indispensable method for the purification of this compound on both laboratory and larger scales. nih.gov Following its synthesis, the crude product is often purified using flash column chromatography over a stationary phase like silica (B1680970) gel. researchgate.net This technique uses pressure to speed up the flow of the mobile phase through the column, enabling rapid and efficient separations. acs.org

For basic amine compounds, the acidic nature of standard silica gel can sometimes lead to poor separation and product loss. biotage.com In such cases, the mobile phase can be modified by adding a small amount of a competing base, such as triethylamine, to neutralize the acidic sites on the silica. biotage.com Alternatively, a basic stationary phase like alumina (B75360) or amine-functionalized silica can be used. biotage.com The choice of eluent, typically a mixture of nonpolar and polar solvents like petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate, is optimized to achieve the best separation between the desired product and any impurities. google.com Patents describing the synthesis of related amino esters frequently cite column chromatography as the primary method for purification. google.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. It provides information on the connectivity and chemical environment of individual carbon and hydrogen atoms within the molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. Based on the structure of this compound and data from analogous compounds like Ethyl 3-(benzylamino)propanoate and Dibenzylamine (B1670424), the expected proton chemical shifts are detailed below. chemicalbook.comchemicalbook.com

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₃ (ethyl) | ~ 1.2 | Triplet (t) |

| -CH₂- (propanoate, adjacent to N) | ~ 2.8 | Triplet (t) |

| -CH₂- (propanoate, adjacent to C=O) | ~ 2.5 | Triplet (t) |

| -CH₂- (benzyl) | ~ 3.6 | Singlet (s) |

| -CH₂- (ethyl) | ~ 4.1 | Quartet (q) |

| -C₆H₅ (aromatic) | ~ 7.2 - 7.4 | Multiplet (m) |

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. libretexts.org The chemical shift of each signal is indicative of the carbon's electronic environment. docbrown.infodocbrown.info The expected chemical shifts for this compound, inferred from data on related structures, are summarized in the following table. chemicalbook.comguidechem.comspectrabase.com

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~ 14 |

| -CH₂- (propanoate, adjacent to N) | ~ 45 |

| -CH₂- (propanoate, adjacent to C=O) | ~ 34 |

| -CH₂- (benzyl) | ~ 58 |

| -CH₂- (ethyl) | ~ 60 |

| C (aromatic, attached to -CH₂) | ~ 139 |

| CH (aromatic) | ~ 127 - 129 |

| C=O (ester) | ~ 172 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its ester, amine, and aromatic functionalities. nih.govguidechem.com The characteristic stretching and bending vibrations for poly(β-amino esters) and related molecules provide a basis for interpreting the spectrum. researchgate.netresearchgate.netnih.gov

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~ 1730 |

| C-O (Ester) | Stretch | ~ 1180 |

| C-N (Tertiary Amine) | Stretch | ~ 1150 - 1250 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | < 3000 (e.g., 2850-2960) |

| C=C (Aromatic) | Stretch | ~ 1450 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information helps in elucidating the molecular weight and elemental composition of a compound. In the analysis of this compound, both standard Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) play crucial roles.

In a general workflow, after the synthesis of this compound, the compound is introduced into a mass spectrometer. A common method involves liquid chromatography coupled with mass spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) capabilities. For instance, in a process described for related compounds, enriched peptide samples were analyzed by LC-MS/MS on a Thermo-LTQ Velos ion trap mass spectrometer. google.com This type of instrumentation allows for the selection of a precursor ion, in this case, the protonated molecule of this compound, which is then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides structural information about the molecule.

While specific mass spectral data for this compound is not widely published in publicly accessible literature, the expected fragmentation would involve cleavage of the benzyl (B1604629) groups and the ethyl ester moiety. The molecular weight of this compound is 297.4 g/mol . Therefore, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 298.4.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 298.1807 | Data not available | Data not available |

| [M+Na]⁺ | 320.1626 | Data not available | Data not available |

Note: The table above is populated with calculated values based on the chemical formula of this compound (C₁₉H₂₃NO₂). Observed data from experimental analysis is required for full characterization.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis is crucial for verifying the empirical formula of a synthesized molecule. The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample.

For this compound, with the chemical formula C₁₉H₂₃NO₂, the theoretical elemental composition can be calculated. These theoretical values are then compared with the experimental values obtained from the elemental analyzer. A close agreement between the theoretical and experimental values provides strong evidence for the purity and correct composition of the synthesized compound.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 76.73 | Data not available |

| Hydrogen (H) | 7.80 | Data not available |

| Nitrogen (N) | 4.71 | Data not available |

| Oxygen (O) | 10.76 | Data not available |

Note: The experimental data in this table is hypothetical and would need to be determined through actual elemental analysis of a sample of this compound.

The synthesis of this compound has been described in patent literature, where Ethyl 3-aminopropanoate hydrochloride is reacted with benzyl bromide in the presence of a base. google.com Following such a synthesis, the characterization using the analytical methods described above would be essential to confirm the successful formation of the desired product.

Environmental Considerations and Fate Studies

Biodegradation Pathways and Microbial Metabolism

No studies were identified that specifically investigate the biodegradation pathways or microbial metabolism of Ethyl 3-(dibenzylamino)propanoate. Research into the microorganisms capable of degrading this compound or the enzymatic processes involved has not been published.

Environmental Transport and Distribution Modeling

There is no available information from studies modeling the transport and distribution of this compound in various environmental compartments such as air, water, and soil.

Sorption and Transformation Processes in Environmental Matrices

Specific data on the sorption (adherence to soil or sediment) and abiotic or biotic transformation processes of this compound in different environmental matrices are not documented in the available literature.

Predictive Models for Environmental Fate Using Molecular Descriptors

While general predictive tools like Quantitative Structure-Activity Relationship (QSAR) models and software like EPISuite are used to estimate the environmental fate of chemicals, no published studies were found that apply these models to this compound. ecetoc.orgncsu.edu QSARs are developed to predict the environmental behavior of chemicals based on their molecular structure and physicochemical properties, serving as a cost-effective alternative to experimental testing. ecetoc.orgnih.gov These models are statistical in nature and their reliability depends on the availability of data for a range of similar chemicals. ecetoc.org Predictive platforms have been created to forecast biodegradability and toxicity from a chemical's structure, but specific results for this compound are not available. nih.gov

Due to the absence of specific research on this compound, no data tables or detailed findings can be presented.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | DMF | K₂CO₃ | 75 | 98 | |

| Condensation | Ethanol | H₂SO₄ | 65 | 90 |

Basic: How is the structure of this compound characterized using spectroscopic techniques?

Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~1.2 ppm, triplet; δ ~4.1 ppm, quartet), dibenzylamino protons (δ ~3.8 ppm, singlet), and propanoate backbone (δ ~2.5–3.0 ppm) .

- IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₉H₂₃NO₂⁺ .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Functional Group Identified | Reference |

|---|---|---|---|

| ¹H NMR | δ 1.2 (t), 3.8 (s), 4.1 (q) | Ethyl ester, dibenzylamino | |

| IR | 1740 cm⁻¹, 1550 cm⁻¹ | C=O, N–H |

Advanced: What strategies are used to resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in biological activity (e.g., protease inhibition vs. no observed effect) can arise from:

- Structural isomerism : Enantiomers may exhibit divergent interactions with chiral targets .

- Purity issues : Trace solvents or byproducts (e.g., unreacted dibenzylamine) can confound assays .

- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO) may alter compound stability .

Q. Methodological Recommendations :

- Perform chiral HPLC to isolate enantiomers .

- Use LC-MS to verify purity and exclude contaminants .

- Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%) .

Advanced: How do solvent and catalyst choices affect the reaction kinetics in the synthesis of this compound?

Answer:

Reaction kinetics are influenced by:

- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, accelerating reaction rates .

- Catalyst type : Acidic catalysts (e.g., H₂SO₄) may promote esterification but risk side reactions like hydrolysis .

- Temperature : Elevated temperatures (~80°C) reduce activation energy but increase decomposition risks .

Q. Table 3: Kinetic Parameters Under Varied Conditions

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Reference |

|---|---|---|---|

| DMF, K₂CO₃ | 0.015 | 45 | |

| Ethanol, H₂SO₄ | 0.008 | 60 |

Basic: What are the key physicochemical properties of this compound, and how are they determined experimentally?

Answer:

Key properties include:

Q. Table 4: Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 48°C | DSC | |

| LogP | 2.8 | Shake-flask |

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for targeted bioactivity?

Answer:

SAR studies focus on modifying:

- Ester group : Replacing ethyl with methyl reduces steric hindrance but may alter bioavailability .

- Dibenzylamino group : Substituting benzyl with smaller alkyl chains (e.g., methyl) enhances solubility but may weaken target binding .

- Propanoate chain : Lengthening the chain improves flexibility but may reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.